2-(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Description
2-(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a complex organic compound that features a unique structure combining a pyrrolidine ring, an isoquinoline moiety, and a carboxylic acid group
Properties
IUPAC Name |
2-(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-19(2,3)21-11-13(10-15(21)22)17(23)20-9-8-12-6-4-5-7-14(12)16(20)18(24)25/h4-7,13,16H,8-11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDPHEWRWUBUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)N2CCC3=CC=CC=C3C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolidine ring, which can be synthesized via the cyclization of an appropriate amine and ketone under acidic conditions. The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
The isoquinoline moiety is often synthesized separately through the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride. The final step involves coupling the pyrrolidine and isoquinoline fragments through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the isoquinoline ring or the pyrrolidine ring, depending on the conditions and reagents used.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the amide bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO
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